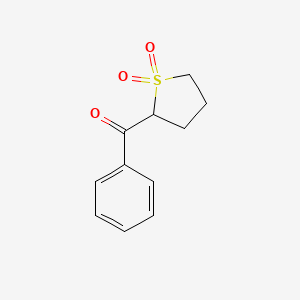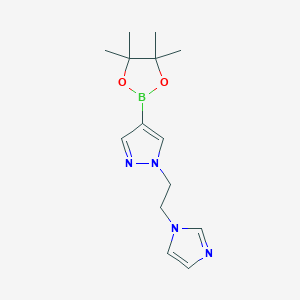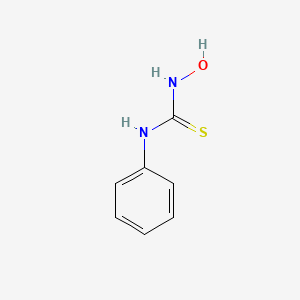
Ethyl 2-cyclohexylidenehydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(cyclohexylideneamino)carbamate is an organic compound with the molecular formula C9H16N2O2. It is a derivative of carbamate, a class of compounds known for their diverse applications in agriculture, medicine, and industry. This compound is characterized by the presence of an ethyl group, a cyclohexylideneamino group, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl N-(cyclohexylideneamino)carbamate can be synthesized through various methods. One common approach involves the reaction of ethyl carbamate with cyclohexylideneamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ethyl N-(cyclohexylideneamino)carbamate often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl N-(cyclohexylideneamino)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: The ethyl and cyclohexylideneamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl N-(cyclohexylideneamino)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of ethyl N-(cyclohexylideneamino)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and context.
類似化合物との比較
Ethyl N-(cyclohexylideneamino)carbamate can be compared with other carbamate derivatives, such as:
Methyl N-(cyclohexylideneamino)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-(phenylideneamino)carbamate: Contains a phenylideneamino group instead of a cyclohexylideneamino group.
Ethyl N-(cyclohexylamino)carbamate: Lacks the double bond in the cyclohexylideneamino group.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their functional groups.
Ethyl N-(cyclohexylideneamino)carbamate stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
6971-92-2 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
ethyl N-(cyclohexylideneamino)carbamate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h2-7H2,1H3,(H,11,12) |
InChIキー |
MPRXMZOKYLMOLD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NN=C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)


![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)
![4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)
![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)


